molecular formula C16H18N2O2 B8419880 (4-(3-Methyl-2,5-dioxo-3-pyrrolinyl)phenyl)piperidine

(4-(3-Methyl-2,5-dioxo-3-pyrrolinyl)phenyl)piperidine

Cat. No. B8419880
M. Wt: 270.33 g/mol
InChI Key: HDQFSORQWDQSJZ-UHFFFAOYSA-N
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Patent
US06476053B1

Procedure details

A solution of citraconic anhydride (0. 1 M) in pyridine (20 ml)was treated with 4-(1-piperidyl)aniline (0. 1 M). The reaction mixture was heated to 90° C. for six hours. The reaction mixture was then concentrated in vacuo and the residue was extracted into ethyl acetate. The ethyl acetate layer was washed with water and with cold aqueous hydrochloric acid, then dried over sodium sulphate and finally concentrated in vacuo. The residue obtained was chromatographed over silica gel to afford the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])O[C:5](=[O:6])[CH:4]=[C:2]1[CH3:3].[N:9]1([C:15]2[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>N1C=CC=CC=1>[CH3:3][C:2]1[C:1](=[O:8])[N:19]([C:18]2[CH:17]=[CH:16][C:15]([N:9]3[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]3)=[CH:21][CH:20]=2)[C:5](=[O:6])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C(\C)=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C1=CC=C(N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted into ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and with cold aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1C(N(C(C1)=O)C1=CC=C(C=C1)N1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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